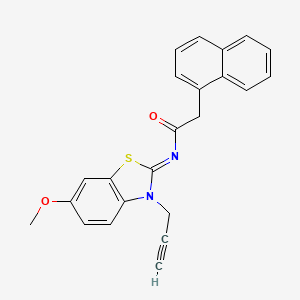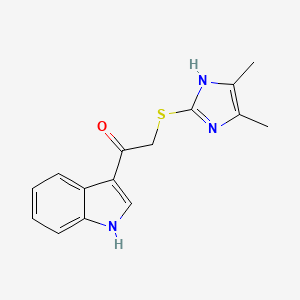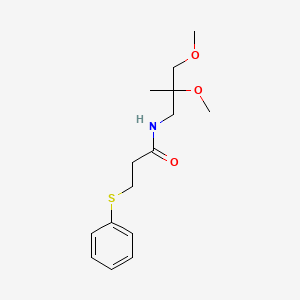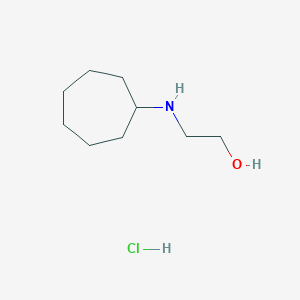
4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane, also known as 4-(2-Phenylethoxy)phenylboronic acid pinacol ester, is a chemical compound with the molecular formula C20H25BO3 . It has a molecular weight of 324.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-12-18(13-11-17)22-15-14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is stored at a temperature of 28 C .Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic synthesis . This compound, also known as 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane, is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The 4-(2-Phenylethoxy)phenylboronic acid pinacol ester interacts with its targets by participating in the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by the transmetalation of a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-(2-Phenylethoxy)phenylboronic acid pinacol ester, is a key biochemical pathway in organic synthesis . This reaction leads to the formation of new carbon-carbon bonds, which are crucial for the construction of complex organic molecules .
Pharmacokinetics
The pharmacokinetics of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .
Result of Action
The result of the action of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, contributing to advancements in fields such as drug discovery and materials science .
Action Environment
The action of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . The compound’s susceptibility to hydrolysis increases at physiological pH, which can affect its stability and efficacy in biological systems . Therefore, when considering this compound for pharmacological purposes, care must be taken to account for these environmental influences .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylethoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-12-18(13-11-17)22-15-14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMDTNMHZSXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2620453.png)
![Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620454.png)


![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2620460.png)
![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)
![Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B2620462.png)
![2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2620463.png)

![N-(4-ethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2620469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide](/img/structure/B2620470.png)
![3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2620472.png)
